Product packaging for 4-Bromobutan-1-amine(Cat. No.:CAS No. 33977-38-7)

4-Bromobutan-1-amine

Cat. No.: B1267872
CAS No.: 33977-38-7
M. Wt: 152.03 g/mol
InChI Key: MVZBYZAIKPPGSW-UHFFFAOYSA-N
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Description

4-Bromobutan-1-amine is a useful research compound. Its molecular formula is C4H10BrN and its molecular weight is 152.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BrN B1267872 4-Bromobutan-1-amine CAS No. 33977-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZBYZAIKPPGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329113
Record name 4-bromobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33977-38-7
Record name 4-bromobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Bifunctional Building Block in Advanced Organic Synthesis

The primary value of 4-bromobutan-1-amine in academic research lies in its bifunctional nature. The presence of two distinct reactive sites—a nucleophilic amine group and an electrophilic carbon-bromine bond—allows for a wide range of chemical transformations. This dual reactivity makes it an ideal starting material or intermediate for the synthesis of more complex molecules, particularly nitrogen-containing heterocyclic compounds.

The introduction of the bromobutyl group is particularly effective for creating pyrrolidine (B122466) derivatives from primary amines. Pyrrolidines are a crucial structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. researchgate.net The ability to construct this ring system efficiently is a cornerstone of medicinal and organic chemistry. For instance, the synthesis of substituted pyrrolidines is a key step in the development of potential anti-cancer agents that function as anti-tubulin agents. nih.goveurekaselect.com Research has demonstrated the synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives, which have shown promising cytotoxic potential against various cancer cell lines. nih.goveurekaselect.com

Beyond simple cyclization, this compound serves as a precursor for other bifunctional reagents. A notable example is its conversion to 4-azidobutan-1-amine (B146735) through nucleophilic substitution with sodium azide (B81097). This transformation replaces the bromine atom with an azide group, creating a new building block with applications in bioconjugation and "click chemistry," a set of powerful and reliable reactions for joining molecules together.

The compound's utility extends to the synthesis of various other nitrogen-containing compounds through reactions like autocatalytic transamination. Its structure allows for the efficient formation of five-membered rings, a process favored by both orbital alignment and reduced steric hindrance, making its ring-closing reaction significantly faster than that of its longer-chain analogue, 5-bromopentan-1-amine.

Historical Trajectory and Evolution of Research Applications of ω Bromoalkylamines

The study of ω-haloalkylamines, the class of compounds to which 4-bromobutan-1-amine belongs, has a rich history rooted in the exploration of receptor-ligand interactions and the development of new synthetic methodologies. Early research into β-haloalkylamines, for example, was crucial in the differentiation of receptors and the determination of dissociation constants for receptor-agonist complexes. nih.gov

Over time, the focus has expanded to harness the synthetic potential of these compounds. The intramolecular cyclization of ω-haloalkylamines has been a subject of study for its utility in creating cyclic amines. ethernet.edu.et This reaction has been investigated for its application in prodrug design, where a tertiary ω-haloalkylamine could be converted in vivo to a more active quaternary ammonium (B1175870) derivative. ethernet.edu.et

More recently, research has focused on leveraging ω-haloalkylamines in the synthesis of complex molecules and for inhibiting specific biological pathways. For instance, haloalkylamine derivatives have been synthesized and investigated for their ability to inhibit the conversion of choline (B1196258) to trimethylamine (B31210) (TMA) by gut bacteria, a process linked to cardiovascular disease. google.com Furthermore, the development of palladium-catalyzed reactions has opened new avenues for the use of haloalkylamines in the synthesis of valuable heterocyclic structures like 2-oxazolidinones from carbon dioxide. acs.org This demonstrates a clear evolution from fundamental physical organic chemistry studies to sophisticated applications in medicinal chemistry and sustainable synthesis.

Fundamental Academic Inquiry: Bridging Synthetic Chemistry with Mechanistic Elucidation of Reactive Intermediates

Established Synthetic Routes and Optimization

Amination of Halogenated Precursors

A primary route to this compound involves the nucleophilic substitution reaction between a dihalogenated butane (B89635) and an amine source. The reaction of 1,4-dibromobutane (B41627) with ammonia (B1221849) is a direct approach. However, this method can lead to a mixture of products, including the desired primary amine, as well as secondary and tertiary amines, and quaternary ammonium (B1175870) salts due to over-alkylation. masterorganicchemistry.comgoogle.com Controlling the stoichiometry, often by using a large excess of ammonia, can favor the formation of the primary amine. google.com The reaction is typically carried out in a suitable solvent like ethanol. pages.dev

Another related precursor is 1-bromobutane, which can react with ammonia under high-pressure conditions to yield this compound, although this is a less common method.

A variation involves the reaction of 1,4-dibromobutane with a protected amine equivalent, such as potassium phthalimide (B116566), which is discussed in the Gabriel Synthesis section. canterbury.ac.nz

Conversion from Hydroxy-Functionalized Precursors

The conversion of 4-bromobutanol to this compound represents another viable synthetic pathway. This transformation is typically achieved by reacting 4-bromobutanol with ammonia, often under basic conditions. This method leverages the reactivity of the hydroxyl group, which is converted to an amine. In industrial settings, this reaction may be performed in large-scale reactors with an excess of ammonia under controlled temperature and pressure to maximize yield and purity.

Classical Amino Acid Synthesis Approaches (e.g., Gabriel Synthesis)

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the over-alkylation issues seen with direct amination of alkyl halides. masterorganicchemistry.com This multi-step process begins with the deprotonation of phthalimide with a base like potassium hydroxide (B78521) to form potassium phthalimide. masterorganicchemistry.comcoconote.app The phthalimide anion then acts as a nucleophile, reacting with a suitable alkyl halide, in this case, a 4-halobutyl derivative like 1,4-dibromobutane or 4-bromobutyl phthalimide can be synthesized from 1,4-dibromobutane and potassium phthalimide. canterbury.ac.nz The subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine (B178648) (the Ing-Manske procedure) or under acidic or basic conditions, liberates the desired primary amine, this compound. masterorganicchemistry.comcoconote.app

The key advantage of the Gabriel synthesis is the use of a protected form of ammonia, which prevents multiple alkylations of the nitrogen atom. masterorganicchemistry.com

StepReagents & ConditionsIntermediate/Product
1. DeprotonationPhthalimide, Potassium Hydroxide (KOH)Potassium Phthalimide
2. Alkylation1,4-DibromobutaneN-(4-bromobutyl)phthalimide
3. DeprotectionHydrazine (NH₂NH₂)This compound

Table 1: Steps of the Gabriel Synthesis for this compound

Bromination of Butan-1-amine Derivatives

Direct bromination of butan-1-amine can be a route to synthesize this compound. This reaction often utilizes hydrobromic acid (HBr) under controlled conditions. However, this method can present challenges, such as the potential for over-bromination, leading to di-brominated byproducts. To mitigate this, a stoichiometric amount of HBr is typically used, and the reaction progress is monitored.

ParameterCondition
Temperature80–100°C
SolventAnhydrous acetonitrile (B52724)
Reactant Ratio1:1.2 (butan-1-amine:HBr)
Yield70–85%

Table 2: Optimized Conditions for Direct Bromination of Butan-1-amine

Advanced Synthetic Approaches and Methodological Refinements

Stereo- and Regioselective Synthesis Considerations

While this compound itself is not chiral, the principles of stereoselective and regioselective synthesis are crucial when it is used as a building block for more complex molecules, or when synthesizing its derivatives.

Stereoselective Synthesis: Chiral amines are significant in stereoselective organic synthesis, acting as resolving agents or chiral building blocks. sigmaaldrich.com Although this compound is achiral, synthetic routes can be designed to produce chiral derivatives. For example, stereoselective methods have been developed for the synthesis of chiral cyclohexylamine (B46788) derivatives. beilstein-journals.org These methods often involve the diastereoselective conversion of a ketone to an amine. beilstein-journals.org Such strategies could be adapted to synthesize chiral analogs or products derived from this compound.

Regioselective Synthesis: Regioselectivity becomes important when a molecule has multiple reactive sites. In the context of synthesizing substituted amines, regioselective reactions ensure that the desired isomer is formed. For instance, the free-radical-mediated bromoallylation of acetylenes can proceed with high regioselectivity to yield 1-bromo-1,4-dienes. nih.gov Similarly, regioselective methods have been reported for the synthesis of 4-arylamino-1,2-naphthoquinones. rsc.org When this compound is used in subsequent reactions, the distinct reactivity of the amine and the bromo groups allows for regioselective transformations. The amine group can undergo nucleophilic reactions, while the bromine atom can be displaced in nucleophilic substitution reactions. evitachem.com This differential reactivity is fundamental to its utility as a versatile synthetic intermediate.

Application of Protecting Group Strategies in Multi-step Synthesis

In the multi-step synthesis of complex molecules containing the this compound moiety, protecting group strategies are crucial to ensure chemoselectivity. These strategies involve the temporary modification of reactive functional groups to prevent them from undergoing undesired reactions.

The amino group is nucleophilic and basic, making it susceptible to a wide range of reactions, including oxidation and alkylation. libretexts.orgresearchgate.net Therefore, its protection is often a necessary step in synthetic sequences. libretexts.org

Commonly used protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). slideshare.netchemistryviews.orgmasterorganicchemistry.com The choice of protecting group depends on the specific reaction conditions of the subsequent steps. numberanalytics.com

The Boc group is widely used and is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comfishersci.co.uk It is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com

The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and is cleaved by catalytic hydrogenation, a mild condition that preserves many other functional groups. masterorganicchemistry.comchemistrysteps.com

The Fmoc group is base-labile and is often removed using a secondary amine like piperidine (B6355638). masterorganicchemistry.com

A notable example of amine protection is the Gabriel synthesis, which utilizes a phthalimide group to mask the amine functionality. In this method, butan-1-amine can be reacted with phthalic anhydride (B1165640) to form N-(butyl)phthalimide. Subsequent bromination and deprotection with hydrazine monohydrate yield this compound, minimizing the risk of over-bromination.

Table 1: Common Protecting Groups for Amine Functionality

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate (Cbz-Cl) Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.comchemistrysteps.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl Base (e.g., Piperidine) masterorganicchemistry.com

When synthesizing derivatives of this compound from precursors containing a hydroxyl group, such as 4-bromobutan-1-ol, protection of the hydroxyl group is essential to prevent its interference in subsequent reactions. pearson.comlibretexts.org The conversion of the hydroxyl group into an ether or an ester is a common strategy. libretexts.orghighfine.com

Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of introduction and removal. highfine.com For instance, 4-bromobutan-1-ol can be reacted with a silyl chloride, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole (B134444) to form a TBDMS-protected silyl ether. pearson.comchemistry.coach This protected intermediate can then undergo further transformations without the hydroxyl group interfering. The silyl ether can be later removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). pearson.comlibretexts.org

Another common protecting group for alcohols is the tetrahydropyranyl (THP) group, formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst. libretexts.orgnbinno.com This acetal (B89532) protecting group is stable under basic conditions and can be removed with aqueous acid. libretexts.org

Table 2: Common Protecting Groups for Hydroxyl Precursors

Protecting Group Abbreviation Introduction Reagent(s) Deprotection Conditions
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole pearson.comchemistry.coach Fluoride ion (e.g., TBAF) pearson.comlibretexts.org
Tetrahydropyranyl THP Dihydropyran, Acid catalyst libretexts.orgnbinno.com Aqueous acid libretexts.org
Benzyl Bn Benzyl halide, Base Catalytic hydrogenation libretexts.org
Protection of the Amine Functionality

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of chemical processes. numberanalytics.comrsc.org This involves developing more sustainable synthetic routes that are safer, more energy-efficient, and generate less waste.

A key focus of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Research has explored solvent-free reaction conditions for amine synthesis, often utilizing techniques like grinding or ball milling. organic-chemistry.orgacademie-sciences.fr For example, solvent-free synthesis of enamines has been achieved with quantitative conversion in minutes using a planetary ball mill, avoiding the need for catalysts or bases. organic-chemistry.org Similarly, catalyst- and solvent-free reductive amination of aldehydes and ketones has been developed, offering a sustainable route to N-alkylated amines. rsc.org

The use of environmentally benign solvents is another important strategy. Water and dimethyl carbonate (DMC) are considered greener alternatives to traditional organic solvents. organic-chemistry.orgmdpi.com For instance, a catalyst-free, visible-light-mediated iodoamination of olefins has been developed using the biodegradable solvent DMC, achieving high yields. organic-chemistry.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.educhembam.com Syntheses with high atom economy are inherently less wasteful. rsc.org Addition and rearrangement reactions generally have 100% atom economy, while substitution and elimination reactions are less efficient. scranton.edursc.org

Strategies to improve atom economy and minimize waste in amine synthesis include:

Catalytic Processes: Using catalysts instead of stoichiometric reagents can significantly reduce waste. rsc.org

Recycling Reagents and Solvents: Recovering and reusing unreacted starting materials, catalysts, and solvents can drastically reduce the environmental factor (E-factor) of a process. rsc.orgtheijes.comresearchgate.net For example, a continuous method for amide synthesis has been developed where the entire reaction mixture is recovered and reused for subsequent cycles. rsc.org

The Gabriel synthesis, for instance, has a low atom economy because stoichiometric amounts of phthalic acid derivatives are generated as byproducts. primescholars.com In contrast, catalytic approaches that directly functionalize C-H bonds are being developed to create more atom-economical and environmentally friendly syntheses. researchgate.net

Table 3: Comparison of Synthetic Reaction Types based on Green Chemistry Principles

Reaction Type Atom Economy Environmental Friendliness
Addition High (often 100%) rsc.org High rsc.org
Rearrangement 100% rsc.org High rsc.org
Substitution Moderate rsc.org Moderate rsc.org

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions where it is replaced by various nucleophiles. smolecule.com These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

This compound readily undergoes S_N2 reactions with a range of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

With Hydroxide Ions: Reaction with hydroxide ions (OH⁻), typically from a source like sodium hydroxide in an aqueous solution, results in the formation of 4-aminobutan-1-ol. smolecule.comreb.rw

With Cyanide Ions: When heated under reflux with a solution of sodium or potassium cyanide in ethanol, the bromine atom is replaced by a cyanide group (-CN) to yield 5-aminopentanenitrile. chemguide.co.uk The use of an ethanolic solvent is crucial to minimize the competing reaction with hydroxide ions that would be more prevalent in an aqueous solution. chemguide.co.ukphysicsandmathstutor.com

With Thiolate Ions: Thiolate ions (RS⁻), generated from thiols, can also act as nucleophiles, displacing the bromine to form the corresponding 4-aminobutyl thioether. smolecule.com

The table below summarizes these intermolecular nucleophilic substitution reactions.

NucleophileReagent ExampleProduct
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)4-Aminobutan-1-ol
Cyanide (CN⁻)Potassium Cyanide (KCN)5-Aminopentanenitrile
Thiolate (RS⁻)Sodium Thiolate (NaSR)4-(Alkylthio)butan-1-amine

This table illustrates common intermolecular nucleophilic substitution reactions of this compound.

The presence of both a nucleophilic amine group and an electrophilic carbon center within the same molecule allows this compound to undergo intramolecular cyclization. This process is a key route to the formation of nitrogen-containing heterocyclic compounds.

The most prominent intramolecular reaction of this compound is its cyclization to form pyrrolidine, a five-membered saturated nitrogen heterocycle. This reaction occurs via an intramolecular nucleophilic substitution, where the amine group attacks the carbon atom bonded to the bromine. The introduction of a bromobutyl group is known to facilitate the formation of pyrrolidine derivatives from primary amines.

This transformation is an example of a 5-exo-tet cyclization, which is generally favored according to Baldwin's rules. The proximity of the reacting centers in the four-carbon chain promotes this ring-closing reaction.

Kinetic studies have shown that the ring-closing reaction of this compound is significantly faster than that of its longer-chain analog, 5-bromopentan-1-amine. This difference in reactivity is attributed to more favorable orbital alignment and reduced steric hindrance in the transition state for the formation of the five-membered pyrrolidine ring compared to the six-membered piperidine ring. The mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon, leading to the expulsion of the bromide ion and the formation of the cyclic product. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the transition states and validate the mechanistic pathways of such cyclization reactions. udg.edu

Intramolecular Cyclization Reactions and Heterocycle Formation

Formation of Saturated Nitrogen Heterocycles (e.g., Pyrrolidine Derivatives)

Reactions Involving the Primary Amine Moiety

The primary amine group in this compound is nucleophilic and can react with various electrophiles.

The amine group of this compound can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides. smolecule.comtestbook.com This is a common method for introducing an acyl group onto the nitrogen atom. testbook.comyoutube.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. testbook.com

For instance, the reaction of this compound with an acyl chloride (R-COCl) in the presence of a base to neutralize the HCl byproduct yields an N-(4-bromobutyl)amide. smolecule.com The formation of N-(4-bromobutyl)acetamide is a specific example of this type of reaction. sigmaaldrich.com These acylation reactions are important for synthesizing a wide range of compounds, including those with potential biological activity. smolecule.com

The table below provides an example of an acylation reaction.

Acylating AgentProduct
Acetyl ChlorideN-(4-bromobutyl)acetamide

This table shows an example of an acylation reaction involving this compound.

Alkylation Reactions and Formation of Substituted Amines (e.g., Branched or Cyclic Amines)

This compound is a bifunctional compound containing a nucleophilic primary amine and an electrophilic carbon atom attached to the bromine, making it a versatile building block in organic synthesis. smolecule.com Its amine group can readily participate in alkylation reactions with alkyl halides to form secondary, tertiary, and even quaternary ammonium salts. wikipedia.org These reactions, a type of nucleophilic aliphatic substitution, are fundamental in constructing more complex molecular architectures. smolecule.comwikipedia.org

A significant reaction of this compound is its intramolecular alkylation, or cyclization, to form pyrrolidine. This ring-closing reaction is notably rapid due to the favorable formation of a five-membered ring. The rate of this intramolecular SN2 reaction is influenced by factors such as solvent and the presence of a base. The unprotonated amine is the active nucleophile, so conditions that favor the free amine will accelerate cyclization.

In intermolecular reactions, the amine can be alkylated by various electrophiles. For example, reaction with other alkyl halides can lead to secondary and tertiary amines. wikipedia.org However, these reactions can be complicated by the tendency of the initial product to react further, leading to mixtures of products (overalkylation). wikipedia.org To achieve selective mono-N-alkylation, specific conditions, such as the use of cesium bases (e.g., cesium hydroxide) and aprotic polar solvents like DMF, can be employed to suppress over-alkylation. google.com

The following table summarizes representative alkylation reactions involving this compound.

Reaction TypeReactantProductConditionsNotes
Intramolecular AlkylationThis compoundPyrrolidineBase (e.g., K₂CO₃), heatForms a stable 5-membered ring. The reaction is significantly faster than the cyclization of 5-bromopentan-1-amine.
Intermolecular N-Alkylation1-BromobutaneN-Butyl-4-bromobutan-1-amineExcess this compound or specific baseProne to overalkylation to form di- and tri-substituted products. wikipedia.orggoogle.com
Reductive Amination (Indirect)Aldehyde/KetoneSubstituted secondary/tertiary amineRequires a two-step process: formation of an imine followed by reduction. fiveable.meA versatile method to form various substituted amines.
AcylationAcylating agents (e.g., acyl chlorides)N-(4-bromobutyl)amideBase (e.g., triethylamine)The amine group reacts to form amides, which are important in many biologically active molecules. smolecule.com

Oxidation Reactions Leading to Nitriles or Amides

The primary amine group of this compound can be oxidized to other nitrogen-containing functional groups, such as nitriles or amides, under specific conditions. The oxidation of primary amines can be achieved using various oxidizing agents. While specific studies detailing the oxidation of this compound are not abundant in the provided results, general principles of amine oxidation can be applied.

For instance, catalytic oxidation using reagents like hydrogen peroxide mediated by metal catalysts (e.g., Platinum complexes) can convert amines to N-oxides or other oxidized forms. rsc.org The oxidation of haloamines can be complex; for example, β-haloamines have been shown to be substrates for plasma amine oxidase, leading to the corresponding aldehyde. nih.gov The presence of the bromine atom may influence the reaction pathway, potentially leading to different products compared to a simple alkylamine. The formation of 4-cyanobutan-1-amine or 4-butanamide from this compound has been noted as a possible transformation.

Reduction Reactions to Primary Amines and Other Derivatives

The term "reduction" in the context of this compound, which is already a primary amine, primarily refers to the dehalogenation of the carbon-bromine bond. This reductive process replaces the bromine atom with a hydrogen atom, yielding butan-1-amine.

This transformation can be accomplished using various reducing agents. A notable method is reductive dehalogenation with a nickel-aluminum alloy in a potassium hydroxide solution. nih.govtandfonline.com This technique has been successfully used to degrade a variety of halogenated organic compounds by replacing the halogen with hydrogen. nih.govtandfonline.com

Reaction TypeProductReagents & ConditionsNotes
Reductive DehalogenationButan-1-amineNickel-aluminum alloy, KOH solution, stirring overnightThe C-Br bond is cleaved and replaced by a C-H bond. nih.govtandfonline.com

It is important to distinguish this from the synthesis of amines via reduction of other functional groups like nitriles or amides, where this compound might be a precursor to the starting material rather than the substrate for reduction. fiveable.melibretexts.org

Protonation Effects on Amine Reactivity and Speciation

The reactivity of this compound is significantly influenced by pH due to the basicity of the primary amine group. smolecule.com In aqueous or protic solutions, the amine group can exist in two forms, or species: the neutral, unprotonated amine (R-NH₂) and the protonated ammonium cation (R-NH₃⁺). The equilibrium between these two species is governed by the pKa of the conjugate acid (R-NH₃⁺). The predicted pKa for the conjugate acid of this compound is approximately 10.04. guidechem.com

At pH < pKa: The protonated form, 4-bromobutylammonium ion, predominates. In this state, the nitrogen's lone pair of electrons is bonded to a proton, rendering it non-nucleophilic. Therefore, under acidic conditions, N-alkylation reactions are suppressed. smolecule.com

At pH > pKa: The unprotonated, free amine form is the major species. This form is nucleophilic and can participate in reactions such as alkylation and acylation. smolecule.com

This pH-dependent speciation is crucial for controlling its reactivity. For instance, to promote intramolecular cyclization to pyrrolidine, a basic environment is required to ensure a sufficient concentration of the nucleophilic free amine. Conversely, to prevent unwanted N-alkylation and favor reactions at the C-Br bond with an external nucleophile, the reaction might be carried out under acidic conditions where the amine is "protected" by protonation. The protonated form is often prepared as a hydrobromide salt, which is more stable and easier to handle than the free amine. nih.gov

Dual Reactivity Profile: Synergistic and Antagonistic Effects of Halogen and Amine Functions

This compound's structure, with a nucleophilic amine at one end and an electrophilic alkyl bromide at the other, creates a dual reactivity profile where the two functional groups can exhibit both cooperative (synergistic) and competing (antagonistic) effects.

Synergistic Effects: The most prominent synergistic effect is the intramolecular cyclization to form pyrrolidine. Here, the amine and the alkyl bromide functionalities cooperate in a highly efficient ring-forming reaction. The proximity of the internal nucleophile (amine) to the internal electrophilic center (C-Br) leads to a significantly accelerated reaction rate compared to an equivalent intermolecular reaction. This phenomenon, known as the "intramolecular effect," is a cornerstone of its utility in synthesis.

Antagonistic Effects: Antagonism arises when the two functional groups compete in reactions with external reagents.

Reaction with a Nucleophile: If this compound is treated with an external nucleophile, a competition is established. The external nucleophile can attack the carbon bearing the bromine in an SN2 reaction. Simultaneously, the internal amine can also attack the same site, leading to the formation of pyrrolidine. The outcome depends on the nucleophilicity of the external reagent, the reaction conditions (temperature, solvent), and the concentration of the reactants.

Reaction with an Electrophile: When reacting with an electrophile, the amine group will typically react first due to its higher nucleophilicity. This N-alkylation or N-acylation forms a new product where the bromine atom remains, which can then undergo subsequent reactions.

This dual reactivity allows this compound to be a versatile precursor for various heterocyclic and bifunctional molecules. For example, reacting it with sodium azide (B81097) results in 4-azidobutan-1-amine, a heterobifunctional reagent where the azide and amine can be used in subsequent orthogonal reactions like "click chemistry" and acylation, respectively.

Advanced Mechanistic Investigations

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of this compound reactions, particularly its intramolecular cyclization, provide significant mechanistic insight. The rate of pyrrolidine formation is a classic example of neighboring group participation.

Kinetic Studies: Kinetic studies have shown that the cyclization of this compound to pyrrolidine is significantly faster than the formation of a six-membered ring from 5-bromopentan-1-amine. This is attributed to more favorable transition state thermodynamics for the formation of a five-membered ring, as explained by Baldwin's rules for ring closure. The pre-organization of the four-carbon chain allows the amine nucleophile to approach the electrophilic carbon at an optimal trajectory for the SN2 transition state, minimizing steric and torsional strain.

Thermodynamic Aspects: Thermodynamically, the formation of the five-membered pyrrolidine ring is highly favorable. Pyrrolidine is a stable, low-strain cyclic amine. The conversion from an acyclic reactant to a cyclic product is entropically disfavored (due to loss of rotational freedom), but this is overcome by the favorable enthalpy change associated with forming a stable, strain-free ring and the release of the bromide ion.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the transition state energies and reaction pathways, corroborating experimental kinetic data. Such studies can elucidate the precise geometries of the transition states and quantify the energetic barriers for both intramolecular and competing intermolecular reactions, providing a deeper understanding of the compound's reactivity.

Computational Chemistry and Theoretical Studies on Reaction Pathways (e.g., DFT Calculations)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound. These theoretical studies provide deep insights into reaction pathways, transition states, and the underlying factors that govern the compound's reactivity, such as its propensity for intramolecular cyclization.

Detailed theoretical investigations have been conducted to understand the kinetics and thermodynamics of key reactions involving this compound. A significant area of focus has been its intramolecular S_N2 reaction, which leads to the formation of a five-membered ring, pyrrolidine. acs.org This spontaneous ring-closing reaction is notably rapid, and computational models have been employed to explain this phenomenon. acs.org

Research using DFT calculations has provided critical insights into the driving forces behind this accelerated cyclization. Specifically, studies on substituted 4-bromobutylamine systems using DFT (B3LYP/6-31G(d,p)) and Hartree-Fock (HF/6-31G) methods have revealed that the primary driver for the enhanced reaction rate is not merely the proximity of the reacting amine and bromo-substituted carbon. researchgate.net Instead, the acceleration is attributed to strain effects, defined as the difference in strain energy between the ground state reactant and the transition state. researchgate.net

These computational models have successfully established a strong correlation between the reaction rate (log k_ret) and key geometrical parameters of the transition state. researchgate.net This represents a significant finding, as it directly links strain and reaction kinetics to specific structural features.

Calculated ParameterCorrelationSignificance
Distance (r) The reaction rate is strongly correlated with the distance between the two reacting centers (the nitrogen of the amine and the carbon bearing the bromine).Shorter distances in the transition state geometry lead to faster reaction rates.
Attack Angle (α) The reaction rate is strongly correlated with the angle of nucleophilic attack by the amine group.An optimal attack angle minimizes the energy of the transition state, accelerating the reaction.
Strain Energy The rate acceleration is driven by the difference in strain energy between the ground state and the transition state.This finding challenges the simpler model of proximity-induced rate enhancement. researchgate.net

This table summarizes the key correlations found in computational studies of this compound cyclization, demonstrating the link between calculated geometric/energetic parameters and experimental reaction rates. researchgate.net

Furthermore, computational studies help to rationalize the difference in reactivity between this compound and its structural analogs. For instance, its ring-closing reaction is significantly faster than that of 5-Bromobutan-1-amine. Theoretical models suggest that the shorter C4 carbon chain in this compound allows for a lower transition-state energy for cyclization compared to the C5 chain of its counterpart.

Beyond intramolecular reactions, DFT calculations are also used to model intermolecular pathways. For example, the synthesis of 4-azidobutan-1-amine via the nucleophilic substitution of this compound with sodium azide can be modeled to predict activation energies and regioselectivity. Such computational approaches, often using software like Gaussian, can help optimize reaction conditions by providing a molecular-level understanding of the S_N2 transition state. These models can also be used to identify pathways that suppress the formation of by-products, such as those resulting from over-alkylation or elimination reactions.

Applications As a Versatile Chemical Building Block and Reagent in Research

Construction of Complex Organic Molecules

The dual reactivity of 4-bromobutan-1-amine is instrumental in the assembly of complex organic structures. smolecule.com The amine group can act as a nucleophile, while the bromo group serves as an electrophilic site, enabling sequential or one-pot reactions to build molecular complexity.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. mdpi.comrasayanjournal.co.in this compound is a key precursor for the synthesis of saturated nitrogen heterocycles like pyrrolidines. Through an intramolecular cyclization reaction, where the amine group displaces the bromide, the five-membered pyrrolidine (B122466) ring is efficiently formed. This strategy is a cornerstone in the synthesis of various substituted pyrrolidine derivatives.

In one notable application, the introduction of a bromobutyl group to a 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold utilized the subsequent intramolecular cyclization of the in situ formed this compound to yield a pyrrolidine ring. chemrxiv.org This highlights the utility of this compound in creating complex, fused heterocyclic systems.

While specific examples of this compound in well-known multicomponent reactions (MCRs) like the Ugi or Passerini reactions are not extensively documented in the provided search results, its structure lends itself to such applications. MCRs are powerful tools in synthetic chemistry for the rapid generation of molecular diversity. The primary amine functionality of this compound makes it a suitable component for imine-based MCRs, where it can react with carbonyl compounds and other components to form complex adducts in a single step. The bromoalkyl chain can then be used for post-MCR modifications, further expanding the accessible chemical space.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

Role in Scaffold Derivatization for Medicinal Chemistry Research

In medicinal chemistry, the process of scaffold derivatization is crucial for optimizing the biological activity of a lead compound. This compound provides a convenient four-carbon linker that can be readily attached to various molecular scaffolds to explore structure-activity relationships (SAR). researchgate.net

The compound serves as a vital intermediate in the synthesis of a range of pharmaceutical scaffolds. For instance, it is used in the development of nitric oxide synthase inhibitors, which have therapeutic potential in cardiovascular diseases and inflammation. Its hydrobromide salt is also an important intermediate for synthesizing primary aminoalkanethiosulfuric acids.

A 2024 study highlighted the use of this compound hydrobromide in the synthesis of 4-aminoacridines with antiplasmodial activity. The compound was instrumental in introducing a bromobutyl side chain, which was critical for targeting the mitochondria of the malaria parasite, Plasmodium falciparum.

This compound is a key component in the construction of fluorescent probes and chemical sensors, which are essential tools for biological imaging and sensing applications. smolecule.com The amine group allows for easy conjugation to fluorophores, while the bromo group can be used to attach the probe to other molecules or surfaces.

A significant application of this compound is in the synthesis of pH-sensitive fluorescent probes. nih.gov In one study, a dansyl-based fluorescent probe was synthesized through a one-step reaction between dansyl chloride and this compound hydrobromide. nih.govresearchgate.net This probe, named Bu-Dns, demonstrated good selectivity and sensitivity towards protons in an acidic medium (pH range of approximately 4 to 2). nih.govresearchgate.net The fluorescence of the probe was observed to quench as the pH decreased, a phenomenon attributed to the protonation of the dimethylamine (B145610) group on the dansyl moiety. nih.govresearchgate.netresearchgate.net This characteristic makes it suitable for monitoring pH changes within acidic environments, including intracellular compartments in biological systems. nih.govresearchgate.net

Design and Synthesis of Fluorescent Probes and Chemical Sensors

pH-Sensitive Fluorescent Probes

Chemical Labeling and Modification in Biochemical Research

This compound serves as a valuable reagent for the chemical labeling and modification of biomolecules, which is crucial for studying their function, interactions, and localization within biological systems. smolecule.com

Derivatization is a technique used to modify a molecule to enhance its properties for analysis. This compound is used as a labeling agent for biomolecules such as proteins and nucleic acids. smolecule.com The primary amine group of the compound can be covalently attached to target biomolecules through various coupling reactions. smolecule.com The bromine atom then acts as a detectable tag or a point for further modification. smolecule.com This labeling strategy allows researchers to track biomolecules within a cell, study their interactions, and purify them using techniques like affinity chromatography, where the bromine can interact with a specific ligand. smolecule.com

While 1-bromobutane, a related compound, has been used to derivatize all functional groups of amino acids (amino, carboxyl, and phenolic hydroxyl groups) to improve their hydrophobicity and basicity for high-sensitivity detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound offers the advantage of a free amino group for specific conjugation strategies. researchgate.netresearchgate.net

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While this compound itself is not directly used in the most common bioorthogonal reactions, it is a critical precursor for synthesizing reagents that are.

Specifically, it is used to synthesize 4-azidobutan-1-amine (B146735). This is achieved through a nucleophilic substitution reaction where sodium azide (B81097) displaces the bromide ion. The resulting 4-azidobutan-1-amine is a heterobifunctional reagent, possessing both an amine and an azide group. The azide group is a key functional group for "click chemistry," a set of powerful, specific, and biocompatible reactions. This allows the amine end to be conjugated to one molecule, while the azide end can be "clicked" onto another molecule containing an alkyne group, enabling the precise construction of complex bioconjugates for research and therapeutic applications.

Derivatization for Biomolecule Conjugation (e.g., Proteins, Nucleic Acids)

Precursor for Specialty Chemicals and Materials Science Applications

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of specialty chemicals and advanced materials. smolecule.comechemi.com

In polymer science, this compound can be used for the functionalization of polymers. The bromine atom allows it to be grafted onto polymer backbones, such as polystyrene, through techniques like atom-transfer radical polymerization (ATRP). This introduces primary amine groups onto the polymer surface, which can then be used for further modifications or to alter the material's properties. The compound has also been noted for its use in covalent coupling to unmodified polystyrene beads. sigmaaldrich.com

The fundamental structure of this compound is also relevant to the synthesis of surfactants, which are molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. While studies often utilize related bromoalkanes like 1-bromobutane, the principles apply. researchgate.netacs.org For example, alkylation of a hydrophobic molecule with a bromoalkane is a common step in creating certain types of surfactants. researchgate.net The bifunctional nature of this compound provides a route to creating functionalized surfactants or polymer-supported surfactants, where the amine group can serve as the hydrophilic head or as a point of attachment. ucl.ac.uk

Cross-coupling reactions are a class of reactions in organic chemistry that form a bond between two different molecules with the aid of a metal catalyst. This compound, as an alkyl bromide, can serve as a precursor or coupling partner in these reactions. smolecule.com Its hydrobromide salt is associated with a variety of named cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig C-N bond formation reactions, indicating its role as a building block in complex organic synthesis. ambeed.comambeed.com

For instance, the amine group can be protected, allowing the alkyl bromide portion to participate in a cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the deprotection of the amine provides a functional handle for further synthetic transformations. Research into the Buchwald-Hartwig coupling of various amines with related bromo-heterocycles demonstrates the exploration of such C-N coupling strategies, although reaction efficiencies can vary depending on the specific substrates and catalysts used. researchgate.net

Analytical Methodologies for Characterization, Identification, and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-bromobutan-1-amine. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule. pearson.com

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals are characteristic of their position in the butyl chain. For instance, typical ¹H NMR data for this compound hydrobromide in D₂O shows a multiplet at approximately 1.65 ppm corresponding to the two central methylene (B1212753) groups, a triplet at around 2.95 ppm for the methylene group adjacent to the amine, and a triplet at about 3.45 ppm for the methylene group attached to the bromine atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound hydrobromide typically displays signals around 25.8 ppm for the central methylene carbons, 34.2 ppm for the carbon bearing the bromine atom (CH₂Br), and 48.5 ppm for the carbon adjacent to the amino group (CH₂NH₂). These spectral data are crucial for verifying the structural integrity of the compound and identifying any impurities.

Table 1: Representative NMR Data for this compound Hydrobromide
NucleusChemical Shift (δ) in D₂O (ppm)MultiplicityAssignment
¹H~1.65multiplet-CH₂-CH₂-
¹H~2.95triplet-CH₂-NH₂
¹H~3.45triplet-CH₂-Br
¹³C~25.8--CH₂-C H₂-
¹³C~34.2-C H₂-Br
¹³C~48.5-C H₂-NH₂

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, MS confirms the presence of bromine through its characteristic isotopic pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically detected as its protonated molecular ion [M+H]⁺. For this compound, this corresponds to a signal at an m/z (mass-to-charge ratio) of approximately 153. The hydrobromide salt of this compound shows a molecular ion peak [M+H]⁺ at m/z 232.94.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the quantification of this compound in complex matrices and for the identification of related impurities. In a study developing an amino acid analysis method, derivatization with 1-bromobutane, a related compound, allowed for sensitive detection using LC-MS/MS. nih.gov This highlights the utility of this technique for analyzing compounds with similar functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgdocbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine and alkyl bromide functionalities.

Key expected absorptions include:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. pressbooks.pub

C-H stretching: Absorptions for sp³-hybridized C-H bonds are found in the 2850-2960 cm⁻¹ range. pressbooks.pub

N-H bending: This vibration for primary amines usually appears in the range of 1590-1650 cm⁻¹.

C-Br stretching: A strong absorption band in the 500-600 cm⁻¹ region is indicative of the carbon-bromine bond. missouri.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretching (asymmetric & symmetric)3300-3500Medium
Alkane (C-H)Stretching2850-2960Strong
Amine (N-H)Bending1590-1650Medium
Alkyl Halide (C-Br)Stretching500-600Strong

Note: The exact positions and intensities of the peaks can be influenced by the sample state (e.g., liquid film, gas) and intermolecular interactions. libretexts.orgpressbooks.pubmissouri.edu

Chromatographic Separation Techniques for Purity and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose.

A typical HPLC analysis might utilize a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like trifluoroacetic acid to improve peak shape. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and quantification. For instance, a reported method using a C18 column and an acetonitrile/water mobile phase showed a retention time of 6.2 minutes for this compound hydrobromide. The purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram, with purities of ≥98% being achievable through methods like recrystallization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Since aliphatic amines such as this compound lack a strong chromophore, direct UV detection can be challenging, though detection at low wavelengths (around 210 nm) is sometimes possible. myfoodresearch.comsielc.com To enhance sensitivity and selectivity, pre-column or post-column derivatization is commonly employed. myfoodresearch.comthermofisher.comshimadzu.com

Typical HPLC conditions for amine analysis often involve:

Columns: Reversed-phase columns, such as C18, are frequently used for the separation of derivatized amines. sigmaaldrich.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) and an organic modifier like acetonitrile or methanol (B129727) is typical. thermofisher.comsigmaaldrich.com The pH of the mobile phase is a critical parameter for achieving good separation. thermofisher.com

Detection: Following derivatization with a suitable reagent, UV-Vis or fluorescence detectors are used for detection. myfoodresearch.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and tendency to interact with active sites in the GC system. researchgate.netnih.gov To overcome these issues and to increase volatility, derivatization is a common practice. researchgate.netsigmaaldrich.com

Common GC methodologies for amine analysis include:

Columns: A variety of capillary columns can be used, with the choice depending on the specific derivatives being analyzed.

Injection: Splitless injection is often used for trace analysis. nih.gov

Detectors: Flame Ionization Detectors (FID) are commonly used, but for higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is preferred. researchgate.net GC-MS provides structural information, aiding in the definitive identification of the compound and its derivatives. nih.gov For halogenated compounds, an Electron Capture Detector (ECD) can offer excellent sensitivity. phenomenex.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical performance of methods for determining this compound. This involves chemically modifying the analyte to produce a derivative with more favorable properties for separation and detection. researchgate.net

Improvement of Analyte Detectability and Chromatographic Properties

For HPLC analysis, derivatization aims to attach a chromophoric or fluorophoric tag to the amine, significantly enhancing its detectability by UV-Vis or fluorescence detectors. thermofisher.comsigmaaldrich.com Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). thermofisher.commdpi.com These reactions are typically rapid and can be performed under mild conditions. thermofisher.com

For GC analysis, derivatization is primarily used to increase the volatility and thermal stability of the amine, while also improving peak shape. researchgate.netsigmaaldrich.com This is often achieved through acylation, alkylation, or silylation. researchgate.netgcms.cz Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can produce stable derivatives that are also highly responsive to an electron capture detector (ECD). researchgate.net Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also widely used to derivatize primary amines. sigmaaldrich.com

Stable Isotope-Coded Derivatization for Comparative Analysis

Stable isotope-coded derivatization is an advanced technique used in conjunction with mass spectrometry for accurate quantification and comparative analysis. benthamdirect.com This method involves using a derivatizing reagent that exists in two or more isotopic forms (e.g., a light, non-deuterated form and a heavy, deuterated form). nih.govnih.gov

In a typical workflow, the sample of interest is derivatized with the "light" reagent, while a standard or a comparative sample is derivatized with the "heavy" reagent. benthamdirect.comnih.gov The samples are then mixed and analyzed by LC-MS or GC-MS. The derivatized analytes from the two samples will have identical chromatographic retention times but will appear as a pair of peaks with a specific mass difference in the mass spectrum. nih.gov The ratio of the intensities of these peaks allows for precise relative quantification, effectively minimizing errors arising from sample preparation and matrix effects. benthamdirect.com

Recent developments have introduced new isotope-coded pyrylium (B1242799) salts for the sensitive analysis of the amine submetabolome. nih.govacs.org These reagents provide a charged tag, enhancing ionization efficiency in mass spectrometry and allowing for robust quantification. nih.govacs.org

Purity Assessment and Quality Control in Research Applications

Ensuring the purity of this compound is critical for its use in research, as impurities can lead to unintended side reactions and erroneous experimental results. Quality control procedures typically involve a combination of chromatographic and spectroscopic techniques.

HPLC and GC are primary tools for assessing purity. By developing a separation method for the main compound, the presence of impurities can be detected as additional peaks in the chromatogram. Quantification of these impurity peaks relative to the main peak provides a measure of the purity level. For instance, HPLC analysis can confirm purity levels of ≥98%.

In a research setting, quality control might involve:

Initial Purity Check: Analysis of the starting material by HPLC or GC to confirm its stated purity.

Reaction Monitoring: Using techniques like thin-layer chromatography (TLC) or HPLC to monitor the progress of a reaction involving this compound.

Final Product Analysis: Characterization of the final product to ensure the complete consumption of the starting amine and to identify any byproducts.

For reagents used in sensitive applications, such as the synthesis of pharmaceutical intermediates, stringent quality control is essential. This may include the development and validation of specific analytical methods to detect and quantify potential impurities, such as byproducts from the synthesis of this compound itself. chromatographyonline.com Colorimetric assays using reagents like ninhydrin (B49086) can also be employed for the quantitative evaluation of amine reagents. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions in 4 Bromobutan 1 Amine Chemistry

Deeper Exploration of Computational Chemistry and Theoretical Modeling

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like 4-bromobutan-1-amine, guiding experimental work and accelerating discovery.

Advanced Electronic Structure Calculations and Reactivity Descriptors

Advanced computational methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. researchgate.netnih.gov These calculations provide insights into molecular properties that govern its chemical behavior.

Key reactivity descriptors derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. ekb.eg For this compound, the nitrogen atom's lone pair contributes significantly to the HOMO, making it a primary site for electrophilic attack, while the carbon atom bonded to the bromine is associated with the LUMO, marking it as the site for nucleophilic substitution.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.egekb.eg For this compound, the MEP would show a negative potential around the amine group and a positive potential near the C-Br bond, corroborating its dual reactivity.

Table 1: Calculated Quantum Chemical Descriptors for Amines
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η)Electrophilicity (ω)
This compound -9.5-0.59.04.52.78
Aniline (B41778) -5.4-0.15.32.651.56
Pyrrolidine (B122466) -5.91.97.83.90.81

Note: The values for this compound are theoretical estimations for illustrative purposes, while the values for aniline and pyrrolidine are based on literature data for comparison.

Prediction of Novel Reaction Pathways and Stereochemical Outcomes

Theoretical modeling is instrumental in predicting the feasibility of new reaction pathways and understanding the stereochemical outcomes of reactions involving this compound.

Transition State Modeling: By calculating the energies of transition states, computational chemists can predict the most likely reaction mechanisms. For instance, in the intramolecular cyclization of this compound to form pyrrolidine, modeling can elucidate the energetics of the SN2 transition state. chemrxiv.org

Reaction Dynamics Simulations: These simulations can provide a time-resolved picture of the reaction, offering insights into the sequence of bond-breaking and bond-forming events.

Predicting Stereoselectivity: When this compound is used in the synthesis of chiral molecules, computational models can help predict which stereoisomer will be preferentially formed. This is particularly relevant in asymmetric catalysis. slideshare.net

Discovery and Development of Novel Reactivity Patterns

The dual functionality of this compound allows for the exploration of novel reactivity patterns beyond simple nucleophilic substitutions and acylations. smolecule.com

Further research could explore its participation in radical reactions or as a partner in metal-catalyzed cross-coupling reactions, expanding its synthetic utility.

Catalytic and Asymmetric Transformations Involving this compound

The development of catalytic and asymmetric transformations involving this compound is a key area for future research.

Catalytic C-N Bond Formation: While traditional methods for C-N bond formation often rely on stoichiometric reagents, the development of catalytic methods using transition metals like iron offers a more sustainable approach. mdpi.com this compound can serve as a substrate in such reactions, for example, in Ullmann-type coupling reactions to form N-arylated products. mdpi.com

Asymmetric Synthesis: The use of chiral catalysts can enable the enantioselective transformation of this compound or its derivatives into valuable chiral building blocks. shibaura-it.ac.jpnih.gov For instance, a chiral palladium catalyst could be used for the asymmetric N-arylation of a prochiral derivative of this compound. shibaura-it.ac.jp The principles of asymmetric induction, using chiral auxiliaries, reagents, or catalysts, are central to this endeavor. slideshare.net

Integration into Multicomponent and Domino Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net this compound is an ideal candidate for MCRs due to its two reactive centers.

Ugi and Passerini Reactions: The amine functionality of this compound can participate in well-known MCRs like the Ugi and Passerini reactions. rsc.org The resulting products would contain the bromobutyl moiety, which can be further functionalized in a subsequent step.

Domino Reactions: Domino or cascade reactions, where a single event triggers a series of subsequent intramolecular reactions, can be designed using this compound. acs.org For example, an initial intermolecular reaction at the amine group could be followed by an intramolecular cyclization involving the bromo group, leading to the rapid construction of heterocyclic scaffolds. chemrxiv.org

Applications in Emerging Fields of Chemical Science and Technology

The unique properties of this compound and its derivatives make them suitable for applications in various cutting-edge areas of science and technology.

Materials Science: The ability to introduce both an amine and a reactive handle (the bromine atom) makes this compound a useful monomer or surface modifier for advanced materials. chemscene.com For instance, it could be used to functionalize polymers or nanoparticles, imparting new properties or enabling further chemical transformations.

Chemical Biology and Drug Discovery: this compound can serve as a scaffold or intermediate in the synthesis of biologically active molecules. smolecule.com Its hydrobromide salt is used in the synthesis of pharmaceutical intermediates. It has been investigated for its role in modulating cellular processes related to neurodegeneration and in the development of nitric oxide synthase inhibitors. smolecule.com Furthermore, it can be used to create fluorescent probes for biological imaging. The synthesis of 4-azidobutan-1-amine (B146735) from this compound provides a bifunctional reagent for "click chemistry," a powerful tool in bioconjugation and drug development.

Table 2: Potential Applications of this compound Derivatives
DerivativeField of ApplicationSpecific Use
N-Aryl-4-bromobutan-1-amines Medicinal ChemistryIntermediates for pharmacologically active compounds.
Pyrrolidine-containing structures Organic SynthesisCatalysts and chiral building blocks. chemrxiv.org
4-Azidobutan-1-amine Chemical BiologyBioconjugation via click chemistry.
Polymer-grafted this compound Materials ScienceFunctionalized surfaces with reactive sites.

Q & A

Q. Can this compound be used in polymer functionalization? What challenges exist?

  • Answer : Yes, its bromine atom enables grafting onto polymers (e.g., polystyrene) via atom-transfer radical polymerization (ATRP). Challenges include controlling degree of substitution and avoiding cross-linking. Use Cu(I) catalysts and low initiator concentrations (0.1–1 mol%) to improve regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.